Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Benzoic anhydride structure
상품 이름:Benzoic anhydride
CAS 번호:93-97-0
MF:C14H10O3
메가와트:226.227404117584
MDL:MFCD00003073
CID:34723
PubChem ID:7167

Benzoic anhydride 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic anhydride
    • benzoyl benzoate
    • Benzoic acid, anhydride (9CI)
    • Benzoic anhydride (8CI)
    • Benzoyl anhydride
    • Bis(phenylcarbonyl)ether
    • NSC 37116
    • Benzoic anhydride,98%
    • MDL: MFCD00003073
    • 인치: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
    • InChIKey: CHIHQLCVLOXUJW-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
    • BRN: 516726

계산된 속성

  • 정밀분자량: 226.06300
  • 동위원소 질량: 226.062994
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 245
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 43.4

실험적 성질

  • 색과 성상: 흰색 각기둥 모양의 결정체.습기에 민감하다.
  • 밀도: 1.199 g/mL at 25 °C(lit.)
  • 융해점: 38-42 °C (lit.)
  • 비등점: 158°C/1mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: nD15 1.57665
  • 용해도: 0.01g/l (experimental)
  • 수용성: 0.01 g/L
  • PSA: 43.37000
  • LogP: 2.68380
  • 머크: 1092
  • 민감성: Moisture Sensitive
  • FEMA: 2684
  • 용해성: 에탄올, 클로로포름, 아세톤, 아세트산에스테르, 벤젠, 톨루엔, 디메틸벤젠, 에틸에테르, 빙초산과 에틸산무수에 쉽게 용해되며 석유에테르에 미용해되며 물에 거의 용해되지 않는다.그것은 수용액과 냉알칼리성 용액에서 안정적이다.

Benzoic anhydride 보안 정보

  • 기호: GHS05 GHS07
  • 제시어:경고
  • 신호어:Danger
  • 피해 선언: H315,H318,H335
  • 경고성 성명: P261,P280,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 37/38-41
  • 보안 지침: S26-S39-S37/39
  • 포카표 F사이즈:10-21
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • TSCA:Yes
  • 저장 조건:0-10°C
  • 보안 용어:5.1
  • 포장 등급:I; II; III

Benzoic anhydride 세관 데이터

  • 세관 번호:4002191900
  • 세관 데이터:

    ?? ?? ??:

    4002191900

Benzoic anhydride 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A253041-500g
Benzoic anhydride
93-97-0 95%
500g
$34.0 2025-02-21
Enamine
EN300-19689-0.5g
benzoyl benzoate
93-97-0 93%
0.5g
$21.0 2023-11-13
Enamine
EN300-19689-5.0g
benzoyl benzoate
93-97-0 93%
5.0g
$29.0 2023-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BE818-500g
Benzoic anhydride
93-97-0 98%
500g
¥373.0 2022-06-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115833-100g
Benzoic anhydride
93-97-0 95%
100g
¥32.0 2024-04-17
abcr
AB109129-250 g
Benzoic anhydride, 98%; .
93-97-0 98%
250 g
€86.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14269-50g
Benzoic anhydride, 98%
93-97-0 98%
50g
¥246.00 2023-04-26
BAI LING WEI Technology Co., Ltd.
308434-100G
Benzoic anhydride, 98%
93-97-0 98%
100G
¥ 221 2022-04-26
Ambeed
A253041-25g
Benzoic anhydride
93-97-0 95%
25g
$5.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020043-100g
Benzoic anhydride
93-97-0 98%
100g
¥67 2024-05-20

Benzoic anhydride 합성 방법

합성회로 1

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ;  20 min, 80 °C
참조
Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks
Pandey, Rampal ; Singh, Durgesh; Thakur, Neha; Raj, Krishna K., ACS Omega, 2021, 6(20), 13240-13259

합성회로 2

반응 조건
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → 25 °C; 5 min, 25 °C
참조
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

합성회로 3

반응 조건
1.1 Reagents: Oxygen ,  Ozone Solvents: Dichloromethane
참조
Convenient synthesis of mixed anhydrides by the ozonolysis of oxazoles
Kashima, Choji; Hibi, Shigeki; Harada, Kazuo; Omote, Yoshimori, Journal of the Chemical Society, 1988, (3), 529-33

합성회로 4

반응 조건
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  5 min, 0 °C
1.3 Reagents: Benzylamine ;  0 °C → rt; 10 min, rt
참조
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2
Wangngae, Sirilak; Duangkamol, Chuthamat; Pattarawarapan, Mookda; Phakhodee, Wong, RSC Advances, 2015, 5(33), 25789-25793

합성회로 5

반응 조건
참조
Usefulness of various solvents for the catalytic aldehyde synthesis from acid chlorides
Zetzsche, Fritz; Enderlin, Florian; Flutsch, Christian; Menzi, Ernest, Helvetica Chimica Acta, 1926, 9, 177-81

합성회로 6

반응 조건
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Toluene ;  4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate ,  1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ;  30 min, rt
참조
Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chloride
Cai, Yueqin; Zhang, Ying; Peng, Yanqing; Lu, Feng; Huang, Xinglong; et al, Journal of Combinatorial Chemistry, 2006, 8(5), 636-638

합성회로 7

반응 조건
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
참조
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; Amura, Ida; Porcheddu, Andrea; De Luca, Lidia, New Journal of Chemistry, 2017, 41(3), 931-939

합성회로 8

반응 조건
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
참조
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

합성회로 9

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  12 h, 25 - 30 °C
참조
Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis
Konieczynska, Marlena D.; Dai, Chunhui; Stephenson, Corey R. J., Organic & Biomolecular Chemistry, 2012, 10(23), 4509-4511

합성회로 10

반응 조건
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  2.5 h, 50 °C; 0.5 h, 50 °C
참조
An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF
Chen, Zhiwei; Jiang, Ling; Su, Weike; Xu, Zhijun, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

합성회로 11

반응 조건
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Benzene ;  2 h, 100 °C
참조
Direct Access to α,β-Unsaturated Ketones via Rh/MgCl2-Mediated Acylation of Vinylsilanes
Deng, Xue-Zu; Chen, Zi-Yan; Song, Yang; Xue, Fei; Yamane, Motoki; et al, Journal of Organic Chemistry, 2021, 86(18), 12693-12704

합성회로 12

반응 조건
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
참조
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

합성회로 13

반응 조건
1.1 Solvents: Toluene ;  100 atm, rt; 2 h, 260 - 270 °C
참조
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ;  3 h, reflux
참조
Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstances
Jaszay, Zsuzsa M.; Petnehazy, Imre; Toke, Laszlo, Heteroatom Chemistry, 2004, 15(6), 447-450

합성회로 15

반응 조건
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
참조
Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
참조
Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylates
Kagami, Hiroaki; Motoki, Shinichi, Journal of Organic Chemistry, 1978, 43(6), 1267-8

합성회로 17

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
참조
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

합성회로 18

반응 조건
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 20 min, rt
참조
Ph3P-I2 mediated aryl esterification with a mechanistic insight
Phakhodee, Wong; Duangkamol, Chuthamat; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(19), 2087-2089

합성회로 19

반응 조건
1.1 Reagents: Dabco ;  6 min, rt
참조
An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions
Hajipour, A. R.; Mazloumi, Gh., Synthetic Communications, 2002, 32(1), 23-30

합성회로 20

반응 조건
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  1.5 h, rt
참조
Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters
Bartoli, Giuseppe; Bosco, Marcella; Carlone, Armando; Dalpozzo, Renato; Marcantoni, Enrico; et al, Synthesis, 2007, (22), 3489-3496

합성회로 21

반응 조건
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
참조
A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazole
Kitagawa, Tokujiro; Kuroda, Hiroko; Sasaki, Hideaki, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5

Benzoic anhydride Raw materials

Benzoic anhydride Preparation Products

Benzoic anhydride 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-97-0)Benzoic anhydride
주문 번호:sfd2962
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-97-0)
주문 번호:SFD1078
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:02
가격 ($):

Benzoic anhydride 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-97-0)Benzoic anhydride
1695966
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:93-97-0)Benzoic anhydride
A1207519
순결:99%
재다:500g
가격 ($):157.0